molecular formula C16H9N3O3S B11322899 N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11322899
M. Wt: 323.3 g/mol
InChI Key: GGYPHLPSTXJBOP-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2-amino-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene structure.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The benzothiadiazole moiety can intercalate with DNA, disrupting its function, while the chromene structure can interact with proteins, inhibiting their activity. These interactions can lead to cell death, making the compound a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-furamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-pyridinylmethyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its dual functionality, combining the properties of benzothiadiazole and chromene.

Properties

Molecular Formula

C16H9N3O3S

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H9N3O3S/c20-13-8-15(22-14-4-2-1-3-10(13)14)16(21)17-9-5-6-11-12(7-9)19-23-18-11/h1-8H,(H,17,21)

InChI Key

GGYPHLPSTXJBOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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